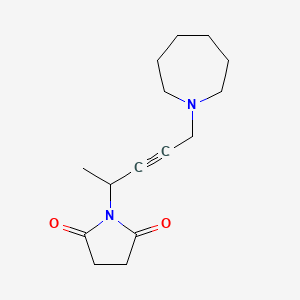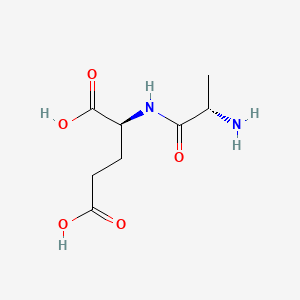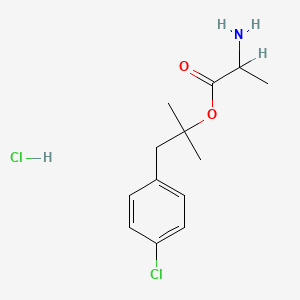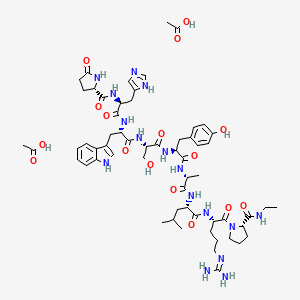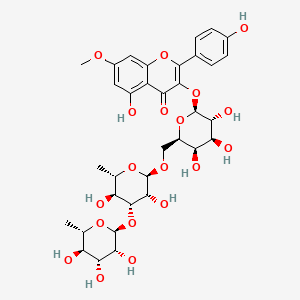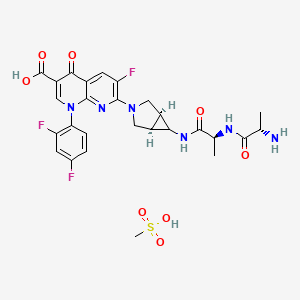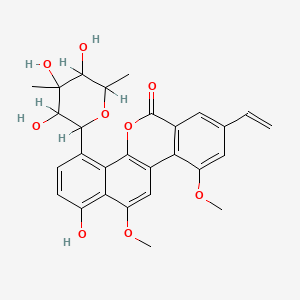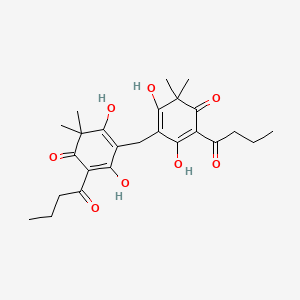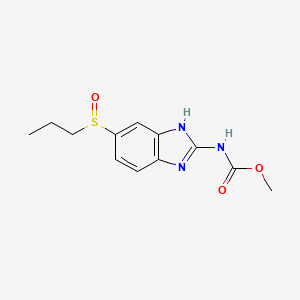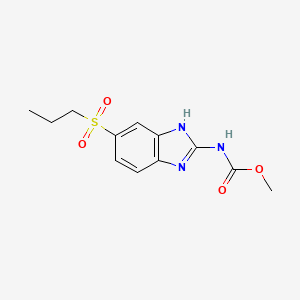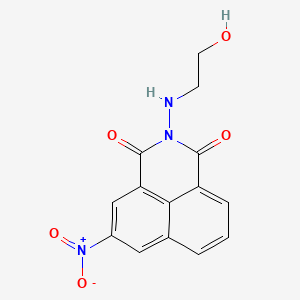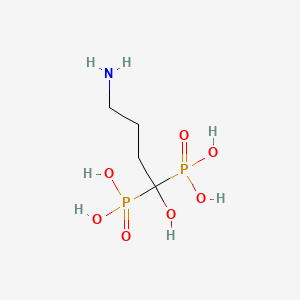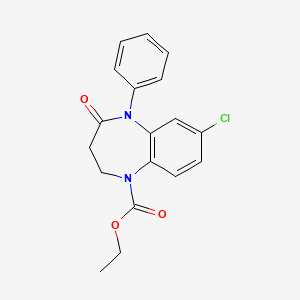
Arfendazam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arfendazam is a compound belonging to the benzodiazepine class of drugs. It is a 1,5-benzodiazepine, with nitrogen atoms located at positions 1 and 5 of the diazepine ring. This compound is closely related to other 1,5-benzodiazepines such as clobazam. This compound exhibits sedative and anxiolytic effects, although it is a partial agonist at gamma-aminobutyric acid A receptors, resulting in relatively mild sedative effects and muscle relaxant effects only at very high doses .
Métodos De Preparación
The synthesis of 1,5-benzodiazepine derivatives, including Arfendazam, can be achieved through various methods. One notable method involves the condensation of o-phenylenediamine with a variety of ketones using nano-γ-Fe2O3–SO3H as a catalyst under microwave irradiation and solvent-free conditions. This method is advantageous due to its alignment with green chemistry principles, offering a facile and rapid reaction, no solvent use, easy separation of products, and good to excellent yields . Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
Arfendazam undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Arfendazam has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the properties and reactions of benzodiazepines. In biology and medicine, this compound is studied for its sedative and anxiolytic effects, as well as its potential use in treating anxiety disorders and insomnia. In industry, it is used in the development of new pharmaceuticals and as a standard for quality control .
Mecanismo De Acción
Arfendazam exerts its effects by acting as a partial agonist at gamma-aminobutyric acid A receptors. This interaction enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedative and anxiolytic effects. The compound produces an active metabolite, lofendazam, which is thought to contribute to its overall effects .
Comparación Con Compuestos Similares
Arfendazam is most closely related to other 1,5-benzodiazepines such as clobazam. Compared to clobazam, this compound has a milder sedative effect due to its partial agonist activity at gamma-aminobutyric acid A receptors. Other similar compounds include diazepam, lorazepam, and alprazolam, which are all benzodiazepines but differ in their chemical structure and pharmacological effects .
Propiedades
Número CAS |
37669-57-1 |
|---|---|
Fórmula molecular |
C18H17ClN2O3 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
ethyl 7-chloro-4-oxo-5-phenyl-2,3-dihydro-1,5-benzodiazepine-1-carboxylate |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-24-18(23)20-11-10-17(22)21(14-6-4-3-5-7-14)16-12-13(19)8-9-15(16)20/h3-9,12H,2,10-11H2,1H3 |
Clave InChI |
NXJWVCHVPUCWJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)N1CCC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Apariencia |
Solid powder |
Key on ui other cas no. |
37669-57-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Arfendazam |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


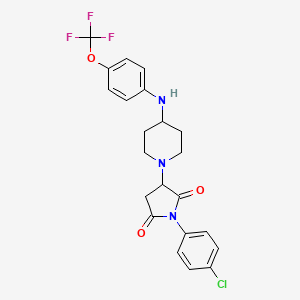
![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)
